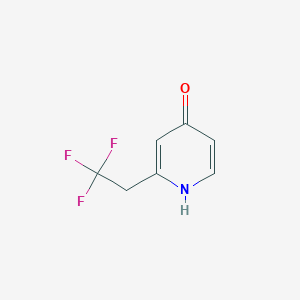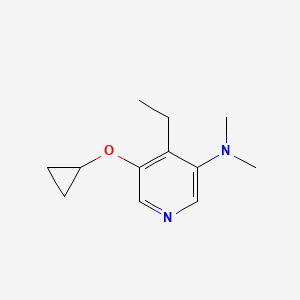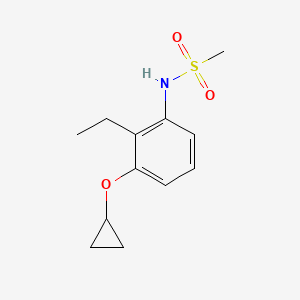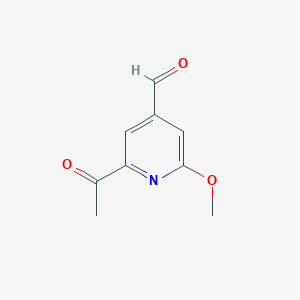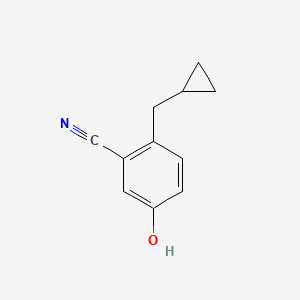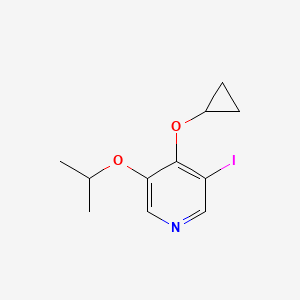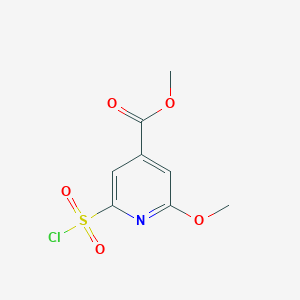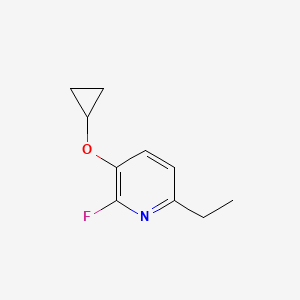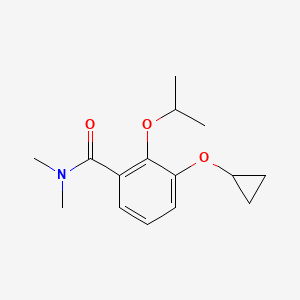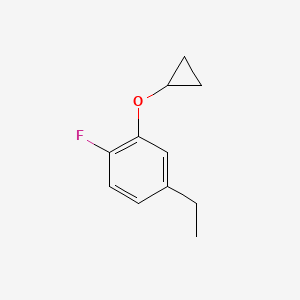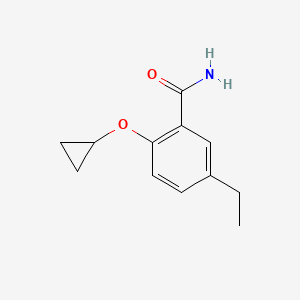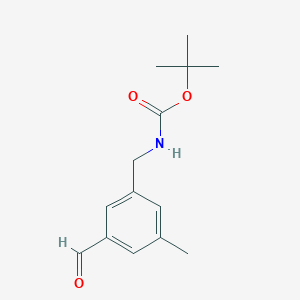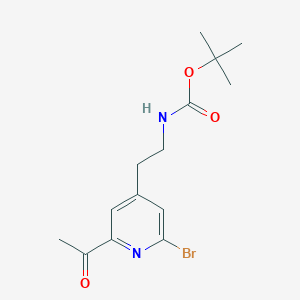
Tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a bromopyridine moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate typically involves the reaction of 2-acetyl-6-bromopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve crystallization or other techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the production of various chemical products and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The acetyl group can undergo metabolic transformations, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (2-bromopyridin-4-yl)carbamate
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-(2-acetyl-6-bromopyridin-4-YL)ethylcarbamate is unique due to the presence of both an acetyl group and a bromopyridine moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H19BrN2O3 |
|---|---|
Peso molecular |
343.22 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-acetyl-6-bromopyridin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H19BrN2O3/c1-9(18)11-7-10(8-12(15)17-11)5-6-16-13(19)20-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,16,19) |
Clave InChI |
XQZFKVVOVQUKKN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)CCNC(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


